2'-Deoxy-2-fluoroadenosine

Overview

Description

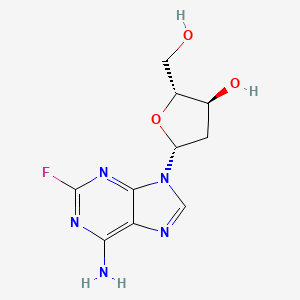

2’-Deoxy-2’-fluoroadenosine is an analogue of adenosine in which the ribose 2’-hydroxy group is replaced by fluorine . It has a molecular formula of C10H12FN5O3 .

Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluoroadenosine involves the reaction of 2-iodo-6-methoxypurine 2’-deoxy-2’-fluororiboside with ammonia in methanol, yielding a 2-iodo-adenosine derivative . This compound can then be treated with nucleophiles to give 2-substituted analogues of 2’-deoxy-2’-fluoroadenosine . Additionally, purine nucleoside phosphorylase (PNP) is a key enzyme required for the biosynthesis of 2’-deoxy-2’-fluoroadenosine .Molecular Structure Analysis

The molecular structure of 2’-Deoxy-2’-fluoroadenosine includes 4 defined stereocentres . The compound belongs to the class of organic compounds known as purine nucleosides .Chemical Reactions Analysis

2’-Deoxy-2’-fluoroadenosine is a potential prodrug for 2-fluoroadenine. It involves deoxygenation by reduction of the 2’-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .Physical And Chemical Properties Analysis

2’-Deoxy-2’-fluoroadenosine has a molecular weight of 269.23 . It has a density of 2.0±0.1 g/cm3, a boiling point of 628.6±65.0 °C at 760 mmHg, and a flash point of 334.0±34.3 °C .Scientific Research Applications

Design and Synthesis of siRNAs

2’-Deoxy-2’-fluoroadenosine is used in the design and synthesis of efficient and stable small interfering RNAs (siRNAs). These siRNAs are a class of double-stranded RNA molecules that can regulate gene expression and have potential applications in gene therapy .

Creation of Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. 2’-Deoxy-2’-fluoroadenosine is used in the creation of aptamers, which have applications in therapeutics, diagnostics, and chemical biology .

Anti-microRNAs (Antagomirs)

2’-Deoxy-2’-fluoroadenosine is used in the development of anti-microRNAs, also known as antagomirs. These are chemically modified, single-stranded RNA molecules designed to silence microRNA molecules in the cell. They have potential therapeutic applications in various diseases, including cancer .

Affinity Purification of RNA-binding Proteins

2’-Deoxy-2’-fluoroadenosine is used for the affinity purification of RNA-binding proteins. This is a technique used to isolate and purify RNA-binding proteins for further analysis .

Prodrug for 2-Fluoroadenine

2’-Deoxy-2’-fluoroadenosine is a potential prodrug for 2-fluoroadenine. A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug .

Bioconversion in Synthetic Processes

2’-Deoxy-2’-fluoroadenosine is used in bioconversion processes. For example, it is used in the preparation of purine 2’-fluoronucleosides, which are prepared by bioconversion of synthetic 2’-F-uridine using evolved recombinant E.coli strains .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2-fluoroadenosine is E. coli purine nucleoside phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

2’-Deoxy-2-fluoroadenosine interacts with its target, PNP, and is efficiently cleaved by this enzyme to produce the toxic agent 2-fluoroadenine (FAde) . This interaction leads to the inhibition of the enzyme, disrupting the purine salvage pathway.

Biochemical Pathways

The biochemical pathway primarily affected by 2’-Deoxy-2-fluoroadenosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA molecules. By inhibiting PNP, 2’-Deoxy-2-fluoroadenosine disrupts this pathway, leading to a decrease in nucleotide synthesis.

Result of Action

The result of 2’-Deoxy-2-fluoroadenosine’s action is the production of the toxic agent 2-fluoroadenine (FAde), which shows excellent in vivo activity against tumors expressing E. coli PNP . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Action Environment

The action of 2’-Deoxy-2-fluoroadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-KVQBGUIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2-fluoroadenosine | |

CAS RN |

21679-12-9 | |

| Record name | 2'-Deoxy-2-fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxy-2-fluoroadenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T63DT4KWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)